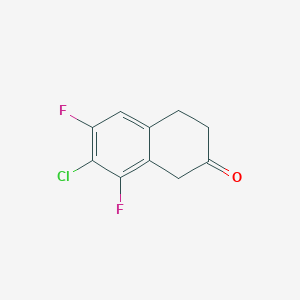
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings, with various substituents attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chloro and fluoro groups onto a naphthalene precursor.
Cyclization: Formation of the dihydronaphthalenone core through intramolecular cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the intermediate compounds to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted naphthalenones, alcohols, and other derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chloro and fluoro groups could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a different position of the ketone group.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluoro substituents.
Uniqueness
The unique combination of chloro and fluoro groups in 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may confer distinct chemical and biological properties, such as increased reactivity or enhanced biological activity, compared to similar compounds.
Propiedades
Fórmula molecular |
C10H7ClF2O |
|---|---|
Peso molecular |
216.61 g/mol |
Nombre IUPAC |
7-chloro-6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7ClF2O/c11-9-8(12)3-5-1-2-6(14)4-7(5)10(9)13/h3H,1-2,4H2 |
Clave InChI |
IZXIXRKWPVSIMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C(=C2CC1=O)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


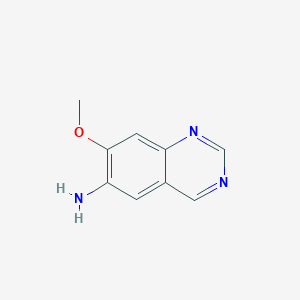
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
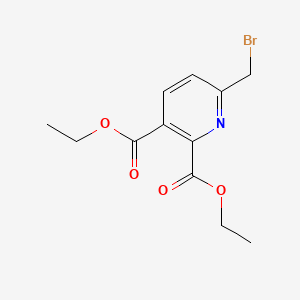
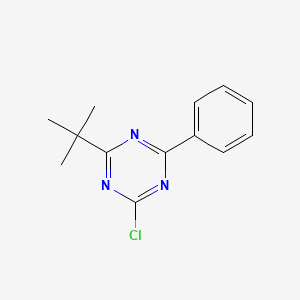
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
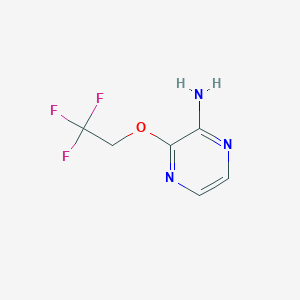
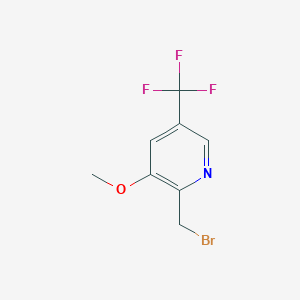
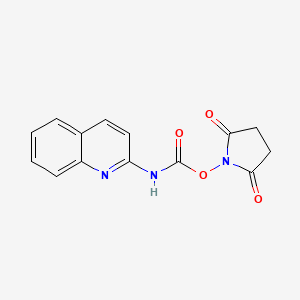
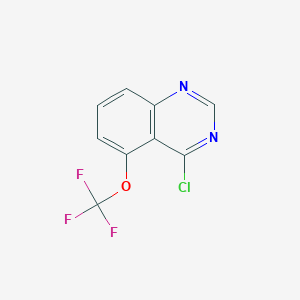
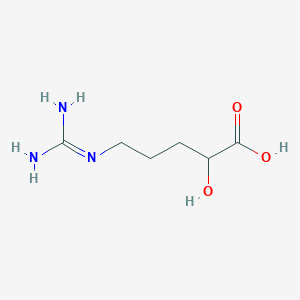
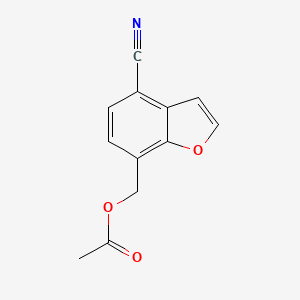
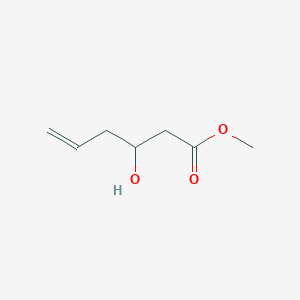
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
